Bis(2-bromoethyl)amine

説明

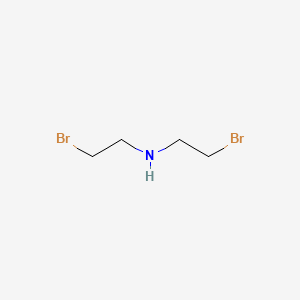

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-N-(2-bromoethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLQQPDTOWRBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43204-63-3 | |

| Record name | Bis(2-bromoethyl)ammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043204633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-bromoethyl)ammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to Bis(2-bromoethyl)amine

The most common and well-documented syntheses of this compound begin with readily available precursors, such as diethanolamine (B148213) or ammonia (B1221849), and employ various brominating or alkylating agents.

Alkylation reactions provide a direct route to forming the carbon-nitrogen bonds essential to the structure of this compound.

The synthesis of amines through the alkylation of ammonia with alkyl halides is a fundamental reaction in organic chemistry. wikipedia.org In principle, this compound could be formed by the reaction of ammonia with a 1,2-dihaloethane, such as 1,2-dichloroethane, which is used industrially to produce ethylenediamine (B42938). wikipedia.org However, this method is complicated by the propensity for multiple alkylations. wikipedia.orgyoutube.com The initial reaction of ammonia with an alkyl halide produces a primary amine, which is itself a nucleophile and can react further with the alkyl halide to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com Controlling the reaction to selectively produce the secondary amine, this compound, is challenging and typically results in a mixture of products, making this route less favorable for laboratory-scale synthesis where high purity is desired. youtube.com The reaction's lack of selectivity often necessitates an excess of the amine to favor the formation of the primary amine. youtube.comyoutube.com

The most prevalent and efficient syntheses of this compound and its salts start from diethanolamine (2,2'-iminodiethanol). This precursor already contains the desired secondary amine and the two-carbon chains, requiring only the substitution of the hydroxyl groups with bromine atoms. Several reagents can effect this transformation. A common laboratory preparation involves treating diethanolamine with concentrated hydrobromic acid (HBr). nih.govgoogle.com In a procedure reported by Pettit et al. (1964), diethanolamine is added to 48% HBr, and the water formed during the reaction is removed by azeotropic distillation. nih.gov The resulting product, this compound hydrobromide, crystallizes upon cooling. nih.gov This method is analogous to syntheses of related halo-amines. vulcanchem.com

This compound can serve as a precursor for other halogenated amines through halogen exchange reactions. For instance, an efficient synthesis of N-bis(2-iodoethyl)amine hydroiodide has been described starting from N-bis(2-bromoethyl)amine. cdnsciencepub.com This highlights the utility of the bromo-derivative as an intermediate for accessing analogous compounds with different halogen substituents.

The conversion of diethanolamine to this compound is a key example of brominating a hydroxyethyl (B10761427) amine derivative. This transformation involves replacing the two hydroxyl (-OH) groups with bromine atoms. Besides hydrobromic acid, other brominating agents are also effective.

Phosphorus Tribromide (PBr₃) : This reagent is commonly used to convert primary and secondary alcohols to alkyl bromides. commonorganicchemistry.comwikipedia.orgbyjus.com The reaction generally proceeds via an Sₙ2 mechanism, which involves the inversion of stereochemistry at the carbon center. commonorganicchemistry.com PBr₃ reacts with diethanolamine to yield this compound, often providing higher yields than hydrobromic acid and avoiding carbocation rearrangement issues. byjus.com

Thionyl Bromide (SOBr₂) : Thionyl bromide is another reagent capable of converting alcohols to alkyl bromides. commonorganicchemistry.com It is more reactive than its chloro-analogue, thionyl chloride. commonorganicchemistry.com

A comparison of common methods for the synthesis of this compound hydrobromide from diethanolamine is presented below.

| Method | Brominating Agent | Key Conditions | Product Form | Reference |

| Pettit's Method | 48% Hydrobromic Acid (HBr) | Azeotropic distillation to remove water | Hydrobromide salt | nih.gov |

| Phosphorus Bromide | Phosphorus Tribromide (PBr₃) | Typically anhydrous conditions | Free amine or salt | wikipedia.org |

| Thionyl Bromide | Thionyl Bromide (SOBr₂) | Anhydrous conditions | Free amine or salt | commonorganicchemistry.com |

Alkylation of Ammonia with Dihaloalkanes

Transformation from Related Halogenated Amines

Synthesis of Key Derivatives and Protected Forms

To control the reactivity of the amine group during multi-step syntheses, protected forms of this compound are often employed. The protecting group can be removed later in the synthetic sequence.

N-Boc-N,N-bis(2-bromoethyl)amine : The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and ease of removal. researchgate.net The synthesis of N-Boc-N,N-bis(2-bromoethyl)amine can be achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protected derivative is a stable intermediate used in peptide and heterocycle chemistry. Alternatively, N-Boc-diethanolamine can be synthesized first from diethanolamine and Boc₂O, followed by bromination.

N-Tosylthis compound : The tosyl (Ts) group is another common amine protecting group. The synthesis of N-Tosylthis compound involves a multi-step process starting from diethanolamine. First, diethanolamine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) to form N-Tosylbis(2-(tosyloxy)ethyl)amine. cdnsciencepub.com This tritosylated intermediate is then treated with sodium bromide (NaBr) in a solvent like DMF to replace the two tosyloxy groups with bromine, yielding N-Tosylthis compound. cdnsciencepub.com This derivative has been used in the synthesis of macrocyclic ligands. cdnsciencepub.com

| Derivative Name | Protecting Group | Precursor | Key Reagent(s) | Reference |

| N-Boc-N,N-bis(2-bromoethyl)amine | tert-butoxycarbonyl (Boc) | This compound | Di-tert-butyl dicarbonate | |

| N-Tosylthis compound | p-toluenesulfonyl (Tosyl) | Diethanolamine | p-toluenesulfonyl chloride, Sodium bromide | cdnsciencepub.com |

N-Protected this compound Derivatives (e.g., N-Boc-N,N-bis(2-bromoethyl)amine)

The protection of the secondary amine in this compound is crucial for controlling its reactivity in multi-step syntheses. researchgate.net The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in the presence of most nucleophiles and bases and its straightforward removal under acidic conditions. researchgate.netorganic-chemistry.org The introduction of the Boc group onto the this compound scaffold yields N-Boc-N,N-bis(2-bromoethyl)amine, a more stable and manageable intermediate. This modification reduces the nucleophilicity of the nitrogen atom, preventing unwanted side reactions and allowing for controlled, stepwise synthetic operations.

The synthesis of N-Boc protected derivatives is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O. organic-chemistry.org One documented method for synthesizing N-Boc-N,N-bis(2-bromoethyl)amine involves the reaction of 2-bromo-N-(2-bromoethyl)ethanamine with di-tert-butyl dicarbonate in the presence of triethylamine. chemicalbook.com Analogous procedures for related bromoethylamines have been carried out in various solvent systems, including acetonitrile (B52724) or mixtures like dioxane/water, often employing a base such as sodium hydroxide (B78521) or triethylamine. google.com

Table 1: Synthesis of N-Boc-N,N-bis(2-bromoethyl)amine and Related Analogues

| Starting Material | Reagent | Base | Solvent | Observations |

|---|---|---|---|---|

| 2-Bromo-N-(2-bromoethyl)ethanamine | Di-tert-butyl dicarbonate | Triethylamine | Not specified | Yields N-Boc-N,N-bis(2-bromoethyl)amine. chemicalbook.com |

| 2-Bromoethylamine (B90993) hydrobromide | Di-tert-butyl dicarbonate | Triethylamine | Acetonitrile | Yielded the oily product with 82% purity. google.com |

| 2-Bromoethylamine hydrobromide | Di-tert-butyl dicarbonate | Sodium hydroxide | Dioxane/Water | Provides a method for Boc protection in an aqueous system. google.com |

This table is interactive. Click on the headers to sort the data.

Carbamate (B1207046) Derivatives of this compound

Carbamate derivatives represent another important class of compounds derived from this compound. These are typically synthesized by reacting the secondary amine with a chloroformate, such as benzyl (B1604629) chloroformate, to form an N-C(O)O- linkage. This transformation serves to functionalize the nitrogen atom, creating intermediates for more complex molecules.

The synthesis of benzyl bis(2-bromoethyl)carbamate is a representative example. It can be prepared through the reaction of this compound with benzyl chloroformate. Key parameters for this reaction include careful temperature control to minimize degradation of the bromoalkyl chains, the use of anhydrous solvents to prevent hydrolysis, and precise stoichiometric ratios. One specific procedure involves treating a cooled (0°C) mixture of this compound in 1,4-dioxane (B91453) with aqueous sodium hydroxide, followed by the dropwise addition of benzyl chloroformate. The reaction is then stirred for an extended period at room temperature.

Table 2: Reaction Parameters for the Synthesis of Benzyl bis(2-bromoethyl)carbamate

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions and degradation of bromoalkyl groups. | |

| Solvent | Anhydrous Dichloromethane (B109758) or THF | Preferred to avoid hydrolysis of the bromoethyl groups. | |

| Stoichiometry | 1:2 molar ratio (Chloroformate:Amine) | Aims for complete carbamate formation. | |

| Base | Sodium Hydroxide (NaOH) | Used to deprotonate the amine precursor. |

This table is interactive. Users can filter and search the data.

N-Alkylated this compound Compounds

N-alkylation introduces an alkyl group onto the nitrogen atom of this compound, creating tertiary amines. A significant challenge in the direct alkylation of amines with alkyl halides is the potential for overalkylation, where the product amine is more nucleophilic than the starting material, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. researchgate.net

Alternatively, methods for selective mono-N-alkylation have been developed that use specific reagents to control reactivity. One such method involves reacting an alkyl halide with an amine in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a cesium base, such as cesium carbonate. google.com This approach has been shown to be effective for the selective N-alkylation of various primary amines, including 2-bromoethylamine hydrobromide, to produce secondary amines with minimal overalkylation. google.com

Optimization Strategies in this compound Synthesis

Optimizing the synthesis of this compound and its derivatives is critical for maximizing yield, ensuring purity, and improving process efficiency. Key areas of focus include the management of reactant stoichiometry, reaction times, solvent systems, and the application of catalytic methods.

Influence of Stoichiometric Ratios and Reaction Times

The molar ratios of reactants and the duration of the reaction are fundamental parameters that significantly impact the outcome of the synthesis. Inappropriate stoichiometry can lead to incomplete reactions or the formation of undesired byproducts.

For instance, in the synthesis of carbamate derivatives, using a 1:2 molar ratio of benzyl chloroformate to this compound is recommended to drive the reaction towards complete formation of the desired product. In N-alkylation reactions, the stoichiometry of the amine itself can be a critical factor. In the synthesis of N-(2-aminoethyl)morpholine from morpholine (B109124) and 2-bromoethylamine hydrobromide, it was found that using at least 3 molar equivalents of morpholine was necessary to achieve a high yield (90%). asianpubs.org Similarly, in transamination reactions to create thiosemicarbazone derivatives, increasing the ratio of the incoming primary amine to the substrate from 1:1 to 2:1 dramatically improved the isolated yield from as low as 20% to 85%. louisville.edu

Reaction time must be sufficient to allow for completion but not so long as to promote decomposition or side reactions. For the synthesis of benzyl bis(2-bromoethyl)carbamate, a reaction time of 13 hours at room temperature is employed after initial cooling. In the synthesis of polyamines, extending the reaction time from 12 to 44 hours was shown to convert an intermediate diamine into the final polyamine product, increasing the yield to 73%. google.com

Role of Solvent Systems and Their Optimization

The choice of solvent is paramount in the synthesis of this compound derivatives, as it influences reagent solubility, reaction kinetics, and can prevent unwanted side reactions like hydrolysis. The polar and reactive nature of the bromoethyl groups necessitates careful solvent selection.

For reactions sensitive to water, such as the formation of carbamates from chloroformates or the use of moisture-sensitive reagents like LiAlH₄, anhydrous solvents are essential. cdnsciencepub.com Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are preferred for carbamate synthesis to prevent hydrolysis of the bromoethyl groups. For N-alkylation reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to enhance reactivity and solvate the reactants effectively. google.com

Solvent choice can also be optimized to improve yields based on the specific reactants. For example, in the synthesis of certain thiosemicarbazone derivatives, switching the solvent from acetonitrile to THF for less soluble aromatic amines led to a significant improvement in isolated yields, as THF better solvated the starting materials. louisville.edu Furthermore, solvent selection is critical for purification. A patent describes a method for purifying this compound hydrobromide via recrystallization, a process that relies entirely on the differential solubility of the product and impurities in a chosen solvent system. google.com

Catalytic Approaches and Mechanistic Considerations in Yield Enhancement

Catalysis offers a powerful tool for enhancing reaction efficiency, selectivity, and yield. In the context of this compound chemistry, various catalytic systems have been explored. For the N-alkylation of amines, which typically proceeds via an S_N2 mechanism, cesium bases like cesium carbonate can act as highly effective promoters, enabling selective mono-alkylation while minimizing the common problem of overalkylation. researchgate.netgoogle.com The addition of tetrabutylammonium (B224687) iodide can further promote the reaction through halide exchange. google.com

For the protection of amines, catalytic methods can offer milder and more efficient alternatives to traditional stoichiometric base-driven reactions. For example, N-tert-butoxycarbonylation (Boc protection) can be catalyzed by silica-gel adsorbed perchloric acid under solvent-free conditions or by ionic liquids, which activate the (Boc)₂O reagent. organic-chemistry.org

Understanding the reaction mechanism is key to overcoming synthetic challenges. For example, attempts to couple 2-bromoethylamine to a carboxylic acid using the coupling agent EDCI were unsuccessful. open.ac.uk The suspected reason was the self-condensation or polymerization of the 2-bromoethylamine starting material once the free amine was generated in the presence of a base. open.ac.uk The electron-deficient carbon bearing the bromine is susceptible to nucleophilic attack by the amine of another molecule, a side reaction that competes with the desired amide bond formation. open.ac.uk This mechanistic insight suggests that pre-activating the carboxylic acid component before adding the amine could be a more successful strategy. open.ac.uk

Minimization of Side Reactions (e.g., Polyalkylation, Hydrolysis)

The synthesis of this compound is frequently complicated by the occurrence of undesirable side reactions, primarily polyalkylation and hydrolysis. The inherent reactivity of the secondary amine and the bromoethyl groups necessitates carefully controlled reaction conditions to maximize the yield and purity of the desired product.

Polyalkylation

Polyalkylation, or over-alkylation, is a significant challenge in the synthesis of secondary amines. acsgcipr.orgyoutube.com It occurs because the target secondary amine, this compound, can itself act as a nucleophile, reacting with the alkylating agent to form a tertiary amine, tris(2-bromoethyl)amine, and subsequently a quaternary ammonium salt. The nucleophilicity of the central nitrogen atom tends to increase with each successive alkylation, which can make partial alkylation difficult to control. nih.govresearchgate.net

Several strategies are employed to mitigate polyalkylation:

Control of Stoichiometry: Careful optimization of the reactant stoichiometry is a primary method for minimizing over-alkylation. acsgcipr.org Using a large excess of the initial amine reactant can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product. pearson.combyjus.com Conversely, in syntheses starting from a primary amine and an alkylating agent, using a large excess of the aromatic substrate can also overcome polyalkylation. libretexts.org

Use of Protecting Groups: A common strategy involves the temporary protection of the amine. acsgcipr.orgchemicalforums.com For instance, a starting material like diethanolamine can be reacted with p-toluenesulfonyl chloride to form an N-substituted sulfonamide. cdnsciencepub.com The sulfonamide group reduces the nucleophilicity of the nitrogen, preventing over-alkylation during subsequent reactions. The protecting group is then removed in a later step to yield the desired secondary amine.

Reaction Conditions:

Temperature: Lowering the reaction temperature is an effective method to control the rate of reaction, particularly when using highly reactive electrophiles. nih.govacs.org For the synthesis of similar compounds, maintaining low temperatures (e.g., <0°C) is recommended to mitigate exothermic side reactions.

Solvent and Base: The choice of solvent and base is critical. acsgcipr.org In the synthesis of related compounds, using cesium hydroxide as a base in an anhydrous solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) has been shown to promote selective mono-N-alkylation of primary amines. google.com

Protonation: In some synthetic contexts, the in-situ generation of acid can inhibit further alkylation. For example, during the functionalization of a metal-organic framework with 2-bromoethylamine hydrobromide, the reaction released hydrobromic acid, which protonated the newly formed amine group, thus preventing subsequent N-alkylation reactions. mdpi.com This principle can be applied more broadly by conducting the reaction under conditions where the secondary amine product is protonated and thus deactivated towards further alkylation.

Hydrolysis

The bromoethyl groups of this compound are susceptible to hydrolysis, where the bromine atoms are displaced by hydroxyl groups from water to form 2-(2-hydroxyethylamino)ethanol and eventually diethanolamine. This reaction is a significant concern, as it consumes the desired product and introduces impurities that can be difficult to separate. Studies on related compounds like 2-bromoethanol (B42945) have shown that they can undergo considerable hydrolysis under certain reaction conditions. canada.ca

Methods to minimize hydrolysis include:

Anhydrous Conditions: The most critical factor in preventing hydrolysis is the rigorous exclusion of water from the reaction mixture. This is achieved by using anhydrous solvents, drying reagents thoroughly, and carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. google.comgoogle.com

Azeotropic Water Removal: In syntheses that may generate water, such as the reaction of diethanolamine with hydrobromic acid, azeotropic distillation is a common technique. researchgate.net By using a solvent that forms an azeotrope with water (e.g., toluene), water can be continuously removed from the reaction as it is formed, driving the equilibrium towards the desired product. researchgate.net

Solvent Choice: The polarity of the solvent can influence the rate of hydrolysis. Using non-polar or less polar solvents can decrease the solubility of any residual water and may slow down the rate of nucleophilic substitution by water molecules. For instance, the synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride, an analogous compound, often employs solvents like 1,2-dichloroethane. vulcanchem.com

The following table summarizes the key strategies for minimizing side reactions in the synthesis of this compound.

| Side Reaction | Mitigating Strategy | Rationale | Key Parameters |

| Polyalkylation | Control of Stoichiometry | Increases the probability of the alkylating agent reacting with the starting amine. pearson.com | Use a large excess of the starting amine. pearson.combyjus.com |

| Use of Protecting Groups | Temporarily reduces the nucleophilicity of the nitrogen atom. acsgcipr.orgchemicalforums.com | N-p-toluenesulfonyl, N-Cbz, etc. chemicalforums.comcdnsciencepub.com | |

| Lower Reaction Temperature | Reduces the rate of the competing over-alkylation reaction. nih.govacs.org | e.g., <0°C for highly reactive reagents. | |

| In-situ Protonation | Protonated amine is deactivated towards further electrophilic attack. mdpi.com | Reaction of amine hydrobromide salt without added base. mdpi.com | |

| Hydrolysis | Anhydrous Conditions | Prevents the nucleophilic attack of water on the C-Br bond. | Use of dried solvents and inert atmosphere. google.comgoogle.com |

| Azeotropic Distillation | Continuously removes water from the reaction mixture. researchgate.net | Toluene or other azeotrope-forming solvents. chemicalforums.com | |

| Solvent Choice | Less polar solvents can disfavor the hydrolysis reaction pathway. | 1,2-dichloroethane, diethyl ether. vulcanchem.com |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of Bis(2-bromoethyl)amine

The core of this compound's chemical behavior lies in its ability to undergo nucleophilic substitution reactions, where the bromine atoms are displaced by a wide range of nucleophiles. This reactivity is fundamental to its application in organic synthesis as a building block for more complex molecules.

This compound readily reacts with primary and secondary amines. These reactions can be complex, often yielding a mixture of products, including secondary and tertiary amines and their corresponding salts, as well as quaternary ammonium (B1175870) salts. chemguide.co.uk The reaction typically proceeds through the initial formation of a salt, which can then be deprotonated by excess amine in the mixture to yield the free secondary or tertiary amine. chemguide.co.uk For instance, the reaction of this compound with a primary amine can lead to mono-N-alkylation under specific conditions.

The reaction with diamines can lead to the formation of cyclic structures. For example, the reaction with ethylenediamine (B42938) can result in the cyclization to form piperazine (B1678402) derivatives. The specific products formed are often dependent on the reaction conditions and the stoichiometry of the reactants.

A notable application of this reactivity is in the synthesis of more complex molecules. For example, it has been used in the synthesis of N-(2-aminoethyl)morpholine, a key intermediate for the antidepressant drug moclobemide, by reacting it with morpholine (B109124). asianpubs.org In this case, morpholine acts as both a reactant and a solvent. asianpubs.org

This compound also undergoes nucleophilic substitution with thiol and alcohol nucleophiles. Thiols, being strong nucleophiles, readily react to form thioethers. For instance, reactions with mercaptans can lead to the substitution of one or both bromine atoms. gla.ac.uk

Computational studies on the reaction of bromoethylamine with a thiol model (CH3SH) suggest that direct intermolecular attack by the sulfur nucleophile is favored over intramolecular substitution by the amino group, particularly in the gas phase and at basic pH. msu.edu This highlights the high reactivity of the bromoethyl group towards thiol nucleophiles. msu.edu

Reactions with alcohols are generally slower than with amines or thiols, as alcohols are weaker nucleophiles. However, under appropriate conditions, such as in the presence of a base to deprotonate the alcohol and increase its nucleophilicity, ether linkages can be formed.

The nucleophilic substitution reactions of this compound predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bonded to the bromine, and the bromide ion departs simultaneously. basicmedicalkey.com The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. gacariyalur.ac.in

The structure of this compound, being a primary alkyl halide, is well-suited for SN2 reactions. The carbon atoms attached to the bromine are relatively unhindered, allowing for backside attack by the nucleophile. gacariyalur.ac.in

In some cases, particularly in aqueous solutions, the formation of a highly reactive aziridinium (B1262131) ion intermediate via intramolecular cyclization can occur. vulcanchem.com This intermediate is then attacked by a nucleophile. However, in acidic conditions, the formation of the aziridinium ring is less likely as the amino group is protonated. msu.edu

Comparative studies between this compound and its chloro-analog, bis(2-chloroethyl)amine (B1207034), provide valuable insights into the effect of the leaving group on reactivity.

Bromine is a better leaving group than chlorine. reddit.com This is because the bromide ion is a weaker base and more stable in solution than the chloride ion. basicmedicalkey.comgacariyalur.ac.in The C-Br bond is also weaker than the C-Cl bond, further facilitating its cleavage. basicmedicalkey.com Consequently, this compound is generally more reactive in nucleophilic substitution reactions than bis(2-chloroethyl)amine. This higher reactivity can be advantageous in synthetic applications where faster reaction rates are desired.

The following table summarizes the general reactivity of different leaving groups:

| Leaving Group | Reactivity |

| Iodide | High |

| Bromide | Moderate |

| Chloride | Low |

| Sulfonate | Moderate to High |

This table is based on general chemical principles. numberanalytics.com

Steric hindrance can play a significant role in the kinetics of nucleophilic substitution reactions. The bulky nature of the this compound molecule can slow down reaction rates, particularly with sterically demanding nucleophiles. The use of polar aprotic solvents, such as DMF, can sometimes enhance reactivity by better solvating the transition state.

Comparative Reactivity Studies with Bis(2-chloroethyl)amine Analogs

Leaving Group Ability Comparisons

Reduction Chemistry of this compound and its Derivatives

The reduction of this compound and its derivatives, particularly amide derivatives, is a key transformation for the synthesis of various N-substituted nitrogen mustards.

Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of reducing the amide functionality. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comyoutube.com The reduction of N-bis(2-bromoethyl)amides with LiAlH₄ provides a convenient route to N-alkyl-N-bis(2-bromoethyl)amines. cdnsciencepub.comcdnsciencepub.com This transformation is significant as it allows for the introduction of a variety of substituents on the nitrogen atom, leading to a diverse range of bromo nitrogen mustards. cdnsciencepub.com

The general mechanism for the reduction of amides by LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. chemistrysteps.comyoutube.com This is followed by the elimination of the carbonyl oxygen, which is coordinated to the aluminum species, ultimately forming an iminium ion intermediate. chemistrysteps.comyoutube.com This reactive intermediate is then rapidly reduced by another equivalent of hydride to yield the corresponding amine. chemistrysteps.com It is important to note that while LiAlH₄ is effective, weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce amides. youtube.com

A study exploring this route prepared a number of N-alkyl-N-bis(2-bromoethyl)amines through the LiAlH₄ reduction of the corresponding N-bis(2-bromoethyl)amides. cdnsciencepub.com The process typically involves reacting N-bis(2-bromoethyl)amine with an acyl chloride or bromide to form the amide, which is then reduced. cdnsciencepub.com

Table 1: Examples of N-Alkyl-N-bis(2-bromoethyl)amines prepared via LiAlH₄ Reduction

| N-Substituent | Amide Precursor | Product |

| Alkyl | N-Alkyl-N-bis(2-bromoethyl)amide | N-Alkyl-N-bis(2-bromoethyl)amine |

| Benzyl (B1604629) | N-Benzoyl-N-bis(2-bromoethyl)amide | N-Benzyl-N-bis(2-bromoethyl)amine |

| Substituted Benzyl | N-(Substituted benzoyl)-N-bis(2-bromoethyl)amide | N-(Substituted benzyl)-N-bis(2-bromoethyl)amine |

This table is illustrative and based on the general reaction described in the literature.

The selective reduction of amide derivatives is crucial when other functional groups are present in the molecule. While LiAlH₄ is a very strong and often unselective reducing agent, other reagents and conditions can be employed for more controlled reductions. masterorganicchemistry.com For instance, borane-dimethyl sulfide (B99878) (BMS) is a reagent known for its ability to reduce carboxylic acid amides to amines. lookchem.com

In the context of this compound derivatives, the primary focus has been on the robust reduction of the amide to access the corresponding tertiary amines. cdnsciencepub.com However, research into more selective reductions has been conducted on related systems. For example, a novel method for the highly selective reduction of tertiary amides to amines utilizes sodium borohydride in the presence of bis(2-bromoethyl)selenium dibromide. jst.go.jprsc.org This system was found to be effective for tertiary amides, while primary and secondary amides did not react under the same conditions. rsc.org This suggests a potential avenue for achieving selectivity in the reduction of appropriately substituted bis(2-bromoethyl)amide derivatives.

Reduction with Complex Metal Hydrides

Condensation and Amidation Reactions

This compound readily reacts with acyl chlorides and other related electrophiles to form N-bis(2-bromoethyl)amides. cdnsciencepub.comcdnsciencepub.comresearchgate.net This condensation reaction is a fundamental step in the synthesis of various derivatives that can subsequently be modified, for instance, through reduction. cdnsciencepub.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine nitrogen of this compound attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrochloric acid.

The preparation of N-bis(2-bromoethyl)amides is a key intermediate step for the synthesis of N-alkyl-N-bis(2-bromoethyl)amines. cdnsciencepub.com The general procedure involves the reaction of the appropriate acyl chloride with this compound. cdnsciencepub.com

An interesting and unexpected phenomenon observed during the condensation of this compound with acyl chlorides is halogen exchange. cdnsciencepub.comcdnsciencepub.com It was discovered that the reaction between N-bis(2-bromoethyl)amine and an acyl chloride could lead to the formation of products where one or both of the bromine atoms were replaced by chlorine. cdnsciencepub.com

To circumvent this halogen exchange, the use of acyl bromides instead of acyl chlorides was investigated. cdnsciencepub.com The reaction between an acyl bromide and N-bis(2-bromoethyl)amine was found to yield the expected N-bis(2-bromoethyl)amide without the complication of halogen exchange. cdnsciencepub.comcdnsciencepub.com For example, N-bis(2-bromoethyl)benzamide was successfully synthesized by reacting benzoyl bromide with this compound. cdnsciencepub.com This highlights the importance of the choice of acyl halide to ensure the desired product is obtained. The precise mechanism for this halogen exchange was not fully elucidated but was noted as an important consideration for synthetic strategies. cdnsciencepub.com

Reaction with Acyl Chlorides and Related Electrophiles

Intramolecular Cyclization and Ring Closure Reactions

This compound and its derivatives are known to undergo intramolecular cyclization reactions, primarily leading to the formation of aziridine (B145994) rings. vulcanchem.comjchemlett.com This reactivity is attributed to the presence of the nucleophilic nitrogen atom and the two bromoethyl groups, which contain good leaving groups (bromide ions). vulcanchem.com

In aqueous solutions, this compound can form a reactive aziridinium intermediate through intramolecular nucleophilic substitution. vulcanchem.com This highly strained three-membered ring is a potent alkylating agent. vulcanchem.com The tendency for cyclization is a characteristic feature of nitrogen mustards. vulcanchem.com

The formation of aziridines from haloethylamines was first reported by Gabriel in 1888, using 2-bromoethylamine (B90993) hydrobromide in the presence of silver oxide. jchemlett.com In the case of N-substituted bis(2-bromoethyl)amines, intramolecular cyclization can lead to the formation of N-substituted aziridinium ions. The ease of this cyclization is influenced by the nature of the substituent on the nitrogen atom.

Furthermore, derivatives of this compound can be utilized in the synthesis of other heterocyclic systems. For example, the reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide resulted in an unexpected intramolecular cyclization to form a bicyclic product. nih.gov While not directly involving this compound itself, this demonstrates the propensity of related structures containing bromoacetyl functionalities to undergo intramolecular ring closures.

Formation of Aziridinium Intermediates in Reactions

A cornerstone of the reactivity of this compound, and nitrogen mustards in general, is the intramolecular displacement of a bromide leaving group by the central nitrogen atom. wikipedia.org This SN2 reaction results in the formation of a highly strained, three-membered cyclic ammonium ion known as an aziridinium ion. wikipedia.orgvulcanchem.com This intermediate is a potent electrophile and the primary species responsible for the compound's alkylating capabilities. nih.govresearchgate.net

The mechanism involves the lone pair of electrons on the nitrogen atom attacking the adjacent carbon atom, displacing the bromide ion. nih.gov Once the first aziridinium ring is formed, the molecule can act as an alkylating agent. Following this initial reaction, the second bromoethyl arm can undergo the same cyclization process, creating a second electrophilic site and enabling the molecule to act as a bifunctional agent. vulcanchem.comnih.gov Proton magnetic resonance (PMR) studies on analogous N-bis(2-haloethyl)amines have been employed to investigate these transformations and the potential formation of aziridinium ions in solution. cdnsciencepub.com

Factors Influencing Cyclization Efficiency

The rate and efficiency of aziridinium ion formation are not constant but are influenced by several critical factors. The process is significantly accelerated upon neutralization of the amine salt. vulcanchem.comcdnsciencepub.com In its hydrobromide salt form, the nitrogen's lone pair is protonated and unavailable for intramolecular attack. Neutralization, typically by increasing the pH, frees the amine to act as an internal nucleophile, initiating cyclization. cdnsciencepub.comopen.ac.uk

Several factors have been identified that modulate this intramolecular reaction:

pH of the Solution: As the most critical factor, a neutral or basic medium is required to deprotonate the amine, making the nitrogen nucleophilic enough to displace the bromide. Acidic conditions suppress the cyclization by keeping the amine in its protonated, non-reactive state. cdnsciencepub.com

Nature of the Halogen: The leaving group ability of the halogen is crucial. Bromine is a better leaving group than chlorine, making this compound more reactive and its cyclization faster compared to its chloro-analogue, Bis(2-chloroethyl)amine. vulcanchem.com

Temperature: Reaction kinetics are temperature-dependent. Elevated temperatures can increase the rate of cyclization but may also promote side reactions. vulcanchem.comnih.gov During synthesis, controlling the temperature is a key parameter to balance reaction rate and stability. vulcanchem.com

Solvent: The choice of solvent can influence reaction rates by stabilizing transition states. Polar aprotic solvents are known to enhance SN2 reaction rates.

| Factor | Influence on Cyclization | Rationale |

| pH | High pH (neutral/basic) accelerates cyclization | The amine must be in its free base form (deprotonated) to act as a nucleophile. cdnsciencepub.comopen.ac.uk |

| Halogen | Bromine leads to higher reactivity than chlorine | Bromide is a superior leaving group compared to chloride, facilitating the SN2 displacement. vulcanchem.com |

| Temperature | Increased temperature generally increases the reaction rate | Provides the necessary activation energy for the reaction, though it can also promote side reactions. vulcanchem.com |

| N-Substitution | Bulky substituents on the nitrogen can hinder cyclization | Steric hindrance can impede the intramolecular attack required for ring formation. |

Polymerization and Self-Condensation Pathways

In addition to intramolecular cyclization, this compound is prone to intermolecular reactions, leading to the formation of dimers, oligomers, and polymers. These self-condensation reactions are significant side reactions that can reduce the yield of desired products and complicate purification.

Investigation of Intermolecular Side Reactions

Intermolecular side reactions occur when the nucleophilic amine of one this compound molecule attacks an electrophilic carbon of another molecule. This can happen in competition with the intramolecular cyclization. The process is essentially an intermolecular N-alkylation. vulcanchem.com

This self-condensation can lead to a chain of reactions, resulting in the formation of polymeric byproducts. vulcanchem.comopen.ac.uk For instance, the secondary amine can react with two other molecules, acting as a branching point for a larger polymer chain. Proton NMR studies of similar haloethylamines upon neutralization show rapid degradation that includes not only intramolecular cyclization but also intermolecular polymerization, which leads to the formation of oligomeric byproducts. vulcanchem.com This polymerization is a key challenge during both the synthesis and handling of the compound, as it can consume the starting material before a desired reaction can take place. open.ac.uk

Strategies for Control and Prevention of Polymerization

Given the propensity for self-condensation, several strategies have been developed to control or prevent these unwanted polymerization pathways, primarily during synthesis and storage.

Use of Protecting Groups: The most effective strategy is the use of a protecting group on the nitrogen atom. A tert-butoxycarbonyl (Boc) or tosyl (Ts) group can be attached to the amine. chemicalbook.comenamine.net This modification reduces the nucleophilicity of the nitrogen, effectively blocking both intramolecular cyclization and intermolecular polymerization. The protecting group can be removed at a later, desired stage of a synthetic sequence.

pH Control: Maintaining the compound in its acidic salt form (e.g., as the hydrobromide salt) is a common method for stabilization. nih.gov The protonated amine is non-nucleophilic, preventing it from initiating either cyclization or polymerization. The active, free-amine form is then generated in situ for a reaction by adding a base.

Temperature and Concentration Management: During synthesis and handling, maintaining low temperatures (e.g., 50–60°C in some industrial processes) and controlling the concentration can help minimize side reactions. vulcanchem.com Lower concentrations can disfavor intermolecular reactions relative to intramolecular ones.

Reaction Conditions Optimization: Careful optimization of reaction time and the choice of solvent are critical to maximize the yield of the desired product while minimizing oligomerization. vulcanchem.com For example, industrial-scale production may employ continuous-flow reactors to improve yield and reduce degradation. vulcanchem.com

| Strategy | Mechanism of Prevention | Application |

| Nitrogen Protection (e.g., N-Boc) | Blocks the nucleophilicity of the amine nitrogen, preventing both cyclization and polymerization. | Used during multi-step organic synthesis to allow for controlled, stepwise reactions. |

| Acidic Storage (Salt Form) | Protonation of the amine renders it non-nucleophilic and stable. nih.gov | Standard method for long-term storage and handling. |

| Temperature Control | Balances reaction rate and stability to minimize degradation and side reactions. vulcanchem.com | Crucial during synthesis and industrial production. vulcanchem.com |

| Continuous-Flow Reactors | Enhances yield and reduces degradation by carefully controlling reaction parameters. vulcanchem.com | Utilized in industrial-scale synthesis to improve efficiency and purity. vulcanchem.com |

Applications As a Synthetic Reagent and Building Block

Role in the Synthesis of Heterocyclic Compounds

The ability of bis(2-bromoethyl)amine to react with various nucleophiles at two positions makes it an ideal precursor for forming heterocyclic rings. It is employed in the synthesis of several important classes of heterocyclic compounds.

This compound is a key reagent in the synthesis of thiazolines and 1,3-thiazines. These sulfur- and nitrogen-containing heterocycles are synthesized through a tandem reaction sequence involving thioamides or haloamines. The process typically proceeds via an initial S-alkylation of the thioamide with one of the bromoethyl groups, followed by an intramolecular cyclodeamination where the amine of the haloamine attacks the second bromoethyl group, leading to ring closure. This method provides an efficient pathway to these heterocyclic systems, which are significant scaffolds in pharmaceutical and agrochemical research.

Bis(2-haloethyl)amines are fundamental precursors in the synthesis of oxazaphosphorine derivatives, a class of compounds known for their anticancer properties. A prominent example is the synthesis of ifosfamide (B1674421) analogues, such as bromofosfamide. researchgate.net The general synthetic route involves the reaction of a bis(2-haloethyl)amine, often as a hydrochloride salt, with phosphorus oxychloride in a suitable solvent like dichloromethane (B109758). nih.gov This forms a dichlorophosphoramide intermediate. Subsequent reaction with a propanolamine (B44665) derivative, in the presence of a base like triethylamine (B128534), leads to the cyclization that forms the tetrahydro-2H-1,3,2-oxazaphosphorine ring. nih.gov While many established syntheses utilize the more common bis(2-chloroethyl)amine (B1207034), the same chemical principles apply to the synthesis using this compound to create bromo-analogues. researchgate.net

Table 1: General Reaction Conditions for Oxazaphosphorine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Base | Product Class |

|---|

This table represents a generalized synthesis scheme based on processes described for related compounds. nih.gov

While direct use of this compound is less common, its N-protected derivatives are crucial for synthesizing strained four-membered heterocycles like azetidines and oxetanes. Protecting the central amine group, for example as a tosylamide or a carbamate (B1207046), allows for controlled, stepwise reactions.

N-tosylthis compound is used in the synthesis of spirocyclic oxetanes. nih.gov In a documented pathway, diethyl malonate is reacted with N-tosylthis compound to first form a substituted piperidine (B6355638). nih.gov This piperidine derivative undergoes further transformations, including reduction and a one-pot mesylation/ring closure, to yield a spirocyclic oxetane (B1205548). nih.gov Similarly, benzyl (B1604629) bis(2-bromoethyl)carbamate, another N-protected derivative, serves as a synthetic linker for producing alkylated azetidines.

Table 2: Synthesis of a Spirocyclic Oxetane Precursor

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Diethyl malonate | N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate |

Data derived from a described synthetic pathway. nih.gov

Information regarding the direct application of this compound in the synthesis of aminobenzoxazoles is not available in the reviewed scientific literature. Published methods for the synthesis of this heterocyclic system commonly employ other reagents, such as 2-bromoethylamine (B90993) hydrobromide, the mono-bromo analogue of the target compound. acs.orgnih.gov

Bis(2-haloethyl)amines are utilized in multi-step syntheses to produce complex heterocyclic systems like indoloquinoxalines. A synthetic route involves the initial alkylation of isatin (B1672199) or its derivatives with bis(2-chloroethyl)amine dihydrochloride. arkat-usa.org This reaction, conducted under phase transfer catalysis conditions, can lead to the formation of 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-dione. This intermediate, which incorporates the core structure derived from bis(2-haloethyl)amine, can then be condensed with o-phenylenediamine. The condensation of the dione (B5365651) moiety with the diamine results in the formation of the pyrazine (B50134) ring, completing the indolo[2,3-b]quinoxaline structure. arkat-usa.org These compounds serve as precursors for new heterocyclic systems containing quinoxaline (B1680401) and oxindole (B195798) nuclei. arkat-usa.org

Aminobenzoxazoles via Cyclization and Rearrangement Processes

Synthesis of Substituted Amines and Phosphines

Beyond its role in forming heterocycles, this compound is a valuable alkylating agent for creating substituted amines and phosphines.

Its bifunctional nature allows for the chemoselective mono-N-alkylation of primary amines, diamines, and polyamines under controlled reaction conditions. This selectivity is crucial for building more complex molecular architectures without polymerization or multiple alkylations.

Furthermore, it is employed in the synthesis of optically active tertiary phosphines. This is achieved through a cesium hydroxide-catalyzed P-alkylation of secondary phosphines, where the bromoethyl groups of the reagent are attacked by the nucleophilic phosphorus atom.

Chemoselective N-Alkylation of Primary Amines

This compound can be utilized in the chemoselective mono-N-alkylation of primary amines, diamines, and polyamines. A novel method using cesium bases, such as cesium hydroxide (B78521), has been developed to efficiently prepare secondary amines. mdma.chnih.gov This method is highly chemoselective, favoring mono-N-alkylation over the often-problematic dialkylation, with selectivities typically around 9:1 or higher. mdma.ch The use of a cesium base not only promotes the desired alkylation but also suppresses the overalkylation of the resulting secondary amine. nih.gov This methodology has proven effective for a wide range of amines and alkyl bromides, offering a significant advantage over existing protocols. mdma.chnih.gov For instance, the reaction of 2-bromoethylamine hydrobromide with primary amines in the presence of CsOH can lead to the formation of secondary amines. This approach has broad applications, including in the synthesis of peptidomimetics, where exclusive formation of secondary amines is observed with sterically demanding substrates or amino acid derivatives. nih.gov

Table 1: Chemoselective N-Alkylation of Primary Amines This table showcases examples of the chemoselective mono-N-alkylation of primary amines using bromo-functionalized reagents, highlighting the high selectivity achieved with cesium bases.

| Primary Amine | Alkylating Agent | Base | Solvent | Product | Selectivity (Mono:Di) | Reference |

|---|---|---|---|---|---|---|

| Various primary amines | Various bromides | CsOH | DMF | Secondary amine | >9:1 | mdma.ch |

| Primary amines, diamines, polyamines | 2-Bromoethylamine hydrobromide | CsOH | - | Secondary amine | High |

P-Alkylation for Optically Active Phosphines

This compound and its derivatives are also employed in the P-alkylation of secondary phosphines to synthesize optically active tertiary phosphines. A method involving cesium hydroxide-catalyzed P-alkylation has been shown to be effective. The development of ruthenium(II) catalysts has further advanced the enantioselective alkylation of chiral racemic secondary phosphines. acs.org These reactions proceed through nucleophilic phosphido intermediates that have low barriers to pyramidal inversion, enabling a dynamic kinetic asymmetric alkylation. acs.org While direct use of this compound in this specific catalytic system is not detailed, the principle of alkylating secondary phosphines to create chiral tertiary phosphines is well-established. acs.org

Precursor for Nitrogen Mustard Analogs in Chemical Research

Nitrogen mustards are a class of bifunctional alkylating agents, and this compound serves as a key precursor for the synthesis of their bromo-analogs. cdnsciencepub.comcdnsciencepub.com These compounds are of significant interest in chemical and biological research.

Synthetic Routes to Bromo Nitrogen Mustards

A convenient route to certain bromo nitrogen mustards involves the transformation of N-bis(2-bromoethyl)amine. cdnsciencepub.comcdnsciencepub.com One common method is the reaction of N-bis(2-bromoethyl)amine with an acyl chloride, followed by the reduction of the resulting amide with a complex metal hydride reagent like lithium aluminum hydride. cdnsciencepub.com However, a novel halogen exchange reaction can occur when an acyl chloride is condensed with N-bis(2-bromoethyl)amine. cdnsciencepub.com To circumvent this, using an acyl bromide instead of an acyl chloride yields the expected N-bis(2-bromoethyl)amide, which can then be reduced to the corresponding N-alkyl-N-bis(2-bromoethyl)amine. cdnsciencepub.comcdnsciencepub.com The synthesis of this compound hydrochloride, a nitrogen mustard analog, can be achieved by reacting diethanolamine (B148213) with hydrobromic acid. vulcanchem.com

Table 2: Synthesis of Bromo Nitrogen Mustards from this compound This table outlines the synthetic pathway to bromo nitrogen mustards starting from this compound, detailing the key reaction steps and reagents.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

|---|---|---|---|---|---|

| N-bis(2-bromoethyl)amine | Acyl bromide | N-bis(2-bromoethyl)amide | Lithium aluminum hydride | N-alkyl-N-bis(2-bromoethyl)amine | cdnsciencepub.comcdnsciencepub.com |

Modification of Nitrogen Mustard Scaffolds

The core structure of nitrogen mustards can be modified to alter their properties and potential applications. One approach is to introduce different functional groups onto the nitrogen atom. The synthesis of various N-alkyl-N-bis(2-bromoethyl)amines has been achieved through the reduction of the corresponding N-bis(2-bromoethyl)amides. cdnsciencepub.com This allows for the preparation of a range of bromo nitrogen mustards with diverse substituents. cdnsciencepub.com Furthermore, the development of nitrogen mustard-based hybrid molecules is an important strategy in drug discovery. nih.gov By conjugating the N,N-bis(2-chloroethyl)amine functional group with various drug-like fragments, novel hybrids with potentially improved properties can be created. nih.gov This concept of scaffold modification extends to bromo-analogs, where the this compound unit can be incorporated into larger, more complex structures. nih.gov The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group in N-Boc-N,N-bis(2-bromoethyl)amine, allows for controlled, stepwise synthesis in peptide and heterocycle chemistry, further expanding the possibilities for scaffold modification. biosynth.com

Building Block for Complex Organic Scaffolds

The bifunctional nature of this compound makes it an ideal building block for the construction of more elaborate and polyfunctional organic molecules.

Development of Polyfunctional Compounds

This compound and its protected derivatives are versatile building blocks for generating complex compounds. biosynth.com For instance, N-Boc-N,N-bis(2-bromoethyl)amine can be used as a reagent in the synthesis of various research chemicals and as a scaffold in organic syntheses. biosynth.com The two bromoethyl groups provide reactive sites for the introduction of other functionalities, leading to the development of polyfunctional compounds. An example of this is the synthesis of polyamines, where a method for selective mono-N-alkylation can be used to produce compounds like N-(2-(2-aminoethylthio)ethyl)ethylenediamine in good yield. google.com The ability to introduce multiple functional groups onto a central scaffold is crucial in various fields, including the development of materials and therapeutic agents. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromoethylamine hydrobromide |

| Cesium hydroxide |

| N-bis(2-bromoethyl)amine |

| N-alkyl-N-bis(2-bromoethyl)amine |

| Lithium aluminum hydride |

| This compound hydrochloride |

| Diethanolamine |

| Hydrobromic acid |

| N-Boc-N,N-bis(2-bromoethyl)amine |

| N-(2-(2-aminoethylthio)ethyl)ethylenediamine |

| Ruthenium(II) |

| Acyl chloride |

| Acyl bromide |

Construction of Macrocyclic and Polycyclic Systems

The bifunctional nature of this compound makes it a key component in the synthesis of both large ring structures (macrocycles) and molecules containing multiple fused rings (polycycles). The strategic use of this compound, often in its N-protected form to control reactivity, has enabled the creation of novel cyclic frameworks.

A notable application of a this compound derivative is in the synthesis of mixed-donor macrocycles. For instance, the N-tosylated form, N-tosylthis compound, serves as a crucial precursor in the formation of a 14-membered diazamacrocycle containing sulfur atoms. In this synthesis, N-tosylthis compound is reacted with N-tosylbis(3-mercaptopropyl)amine under high-dilution conditions, which favor intramolecular cyclization over polymerization. The reaction, facilitated by a base such as cesium carbonate in dimethylformamide (DMF), yields the tosylated macrocycle. Subsequent removal of the tosyl protecting groups from the nitrogen atoms is achieved through reduction with lithium aluminum hydride (LiAlH₄), affording the final macrocyclic ligand, N,N′-bis(2′-pyridylmethyl)-1,7-dithia-4,11-diazacyclotetradecane. cdnsciencepub.comorgsyn.org This method highlights the utility of N-protected this compound in preparing macrocycles with specific donor atoms and ring sizes. cdnsciencepub.comorgsyn.org

Table 1: Synthesis of a Diazamacrocycle using an N-Tosylthis compound Derivative

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |

| N-Tosylthis compound | N-Tosylbis(3-mercaptopropyl)amine | Cs₂CO₃, DMF; LiAlH₄ | N,N′-bis(2′-pyridylmethyl)-1,7-dithia-4,11-diazacyclotetradecane | cdnsciencepub.comorgsyn.org |

In the realm of polycyclic chemistry, N-tosylthis compound has been instrumental in the construction of spirocyclic systems, a class of polycyclic compounds where two rings are connected through a single shared atom. One common strategy involves the reaction of N-tosylthis compound with diethyl malonate in the presence of a base like sodium hydride or potassium carbonate. mdpi.com This reaction leads to the formation of a piperidine ring, specifically diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate. mdpi.com

This piperidine intermediate serves as a versatile platform for further elaboration into more complex polycyclic structures. For example, reduction of the diethyl ester groups with lithium aluminum hydride yields a diol. mdpi.com This diol can then undergo a one-pot mesylation and ring-closure sequence to form a spiro-oxetane, a bicyclic system containing a four-membered oxetane ring fused to the piperidine ring. mdpi.com

Furthermore, these spirocyclic oxetanes can be converted into other polycyclic systems. For instance, they can be transformed into o-cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® to yield spirocyclic oxetane-fused benzimidazoles. mdpi.comresearchgate.net This demonstrates a pathway from a simple piperidine derivative, formed using this compound, to complex tetracyclic systems. researchgate.net

Table 2: Synthesis of Spirocyclic Polycycles from N-Tosylthis compound

| Reactant 1 | Reactant 2 | Key Intermediate | Final Polycyclic System | Reference |

| N-Tosylthis compound | Diethyl malonate | Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate | Spiro-oxetane | mdpi.com |

| Spiro-oxetane derivative | - | o-Cycloalkylaminoacetanilide | Spirocyclic oxetane-fused benzimidazole | mdpi.comresearchgate.net |

Coordination Chemistry of Bis 2 Bromoethyl Amine

Ligand Design and Chelation Properties

Bis(2-bromoethyl)amine serves as a versatile building block in ligand design, primarily for the synthesis of more complex macrocyclic and pendant-armed ligands. Its bifunctional nature, with a central secondary amine and two reactive bromoethyl groups, allows for its incorporation into larger chelating structures.

The design of ligands using this compound often involves the N-tosylated derivative, N-tosylthis compound, which facilitates controlled reactions. For instance, it has been used in the synthesis of mixed donor macrocycles. One notable example is the creation of N,N′-bis(2′-pyridylmethyl)-1,7-dithia-4,11-diazacyclotetradecane, a ligand with two pendant pyridine (B92270) arms. cdnsciencepub.com The formation of this macrocycle involves the reaction of N-tosylthis compound with N-tosylbis(3-mercaptopropyl)amine under high dilution conditions, followed by detosylation. cdnsciencepub.com This approach highlights the utility of this compound as a precursor for designing ligands with specific donor sets and geometries, capable of complexing a variety of metal ions.

The chelation properties of this compound itself are less explored in isolation. As a simple secondary amine with two haloalkyl arms, it can theoretically function as a bidentate ligand, coordinating through the nitrogen atom and one of the bromine atoms, or as a tridentate ligand if both bromine atoms participate in coordination. However, the relatively weak donor strength of the bromine atoms compared to the nitrogen suggests that N-coordination is more favorable. The bromoethyl groups are highly reactive and can undergo nucleophilic substitution, which is a key aspect of its use in synthesizing more elaborate ligands.

Formation of Metal Complexes

The formation of metal complexes with this compound is influenced by the nature of the metal ion and the reaction conditions. The presence of the secondary amine provides a primary coordination site, while the bromoethyl arms can either directly coordinate to the metal or be involved in subsequent reactions.

Detailed studies on the direct complexation of this compound with divalent zinc triad (B1167595) metal ions (Zinc, Cadmium, and Mercury) are not extensively documented in the available literature. However, the coordination chemistry of related bis(2-haloethyl)amines and other secondary amines with these d-block elements provides insights into potential interactions.

Zinc(II), Cadmium(II), and Mercury(II) are known to form stable complexes with a variety of amine ligands. For instance, cadmium(II) and mercury(II) complexes have been synthesized with N-protected bis(2-chloroethyl)amine (B1207034) derivatives to create macrocyclic ligands. In one study, N-Boc-bis(2-chloroethyl)amine was used as a precursor to synthesize an NO2S2-donor macrocycle which then formed complexes with Cd(II) and Hg(II). The mercury(II) complexes, in particular, showed varied coordination geometries, including distorted tetrahedral and highly distorted octahedral, depending on the counter-ions present.

Given the affinity of Zn(II), Cd(II), and Hg(II) for nitrogen donor ligands, it is expected that this compound would coordinate to these metal ions primarily through its central nitrogen atom. The involvement of the bromoethyl arms in the primary coordination sphere would depend on the metal's coordination number preference and the steric and electronic environment. It is plausible that these arms could engage in weak interactions or be susceptible to substitution by other ligands in the reaction medium.

The reaction of bis(2-haloethyl)amines with transition metal halides has been a subject of interest. A notable study investigated the reaction of bis(2-chloroethyl)amine with tetrachloropalladate(II). This reaction leads to the selective formation of a trans-isomer, specifically trans-[PdCl2{NH(CH2CH2Cl)2}2]. The crystal structure of this complex confirms the coordination of two bis(2-chloroethyl)amine ligands to the palladium(II) center in a square-planar geometry, with the two amine ligands in a trans arrangement. This selective formation of the trans isomer is a significant finding in the coordination chemistry of this class of ligands.

While a direct study on this compound with tetrachloropalladate(II) is not available, the analogous reaction with the chloro-derivative suggests a similar coordination behavior can be expected. The bromo-analogue may exhibit different reaction kinetics or stability due to the different halogen, but the fundamental coordination through the nitrogen atom to form a square-planar palladium(II) complex is a likely outcome.

The complexation of this compound with N-heterocyclic carbene (NHC)-amine ligands is a specialized area of coordination chemistry. While there is extensive research on NHC-metal complexes and their catalytic applications, direct reactions involving this compound are not well-documented. nih.govrsc.orgnih.govbeilstein-journals.org

However, the reactivity of the bromoethyl groups in this compound suggests potential pathways for the synthesis of novel NHC-amine ligands. The bromoethyl arms could be used to alkylate the nitrogen atoms of an N-heterocyclic compound, leading to the formation of an imidazolium (B1220033) or other azolium salt precursor for an NHC. Subsequent deprotonation and metallation could then yield a metal complex where the NHC is tethered to the original bis(amine) backbone. This approach would result in a bifunctional ligand capable of interesting coordination modes and catalytic activity.

Reactions with Transition Metal Halides (e.g., Tetracloropalladate (II))

Structural Characterization of Coordination Compounds

The structural characterization of coordination compounds of this compound provides crucial information about its bonding and conformational preferences. X-ray crystallography is the primary tool for elucidating these structures.

A key structural study is that of bis(2-bromoethyl)ammonium bromide in the solid state. nih.govresearchgate.net In its ammonium (B1175870) form, the compound crystallizes with the nitrogen atom protonated. The crystal structure reveals that the bis(2-bromoethyl)ammonium cations adopt an anti conformation, which is considered less preferred. nih.govresearchgate.net This conformation is characterized by specific NCCBr torsion angles. The cations and bromide anions are linked into chains by N—H···Br hydrogen bonds. nih.govresearchgate.net This preference for the anti conformation in the solid state provides a baseline for understanding its conformational flexibility upon coordination to a metal center. It has been noted that syn conformers have been observed in metal complexes of related 2-haloethylammonium compounds. researchgate.net

For actual metal complexes, the structure of trans-[PdCl2{NH(CH2CH2Cl)2}2], the chloro-analogue, is highly informative. The palladium atom is in a square-planar environment, coordinated to two nitrogen atoms from the amine ligands and two chloride ions. The two bulky bis(2-chloroethyl)amine ligands are arranged in a trans configuration, likely to minimize steric hindrance.

Table 1: Crystallographic Data for Bis(2-bromoethyl)ammonium bromide

| Parameter | Value |

| Chemical Formula | C4H10Br3N |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.8861(13) |

| b (Å) | 7.4891(6) |

| c (Å) | 17.1018(18) |

| β (°) | 117.450(5) |

| Volume (ų) | 1805.6(3) |

| Z | 8 |

| Data sourced from Padayachy et al. nih.govresearchgate.net |

Theoretical and Computational Chemistry Studies

Computational Elucidation of Reaction Mechanisms

Understanding the precise sequence of events during a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways that are often difficult to study experimentally. For bis(2-bromoethyl)amine, a key reaction is its intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is the ultimate alkylating agent responsible for its biological activity.

Transition State Theory (TST) is a cornerstone of chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. libretexts.org This high-energy, transient species represents the kinetic bottleneck of a reaction. libretexts.org According to TST, a reaction proceeds along a potential energy surface, and the path of minimum energy connecting reactants to products defines the reaction coordinate. libretexts.org

For this compound, the primary mechanistic step of interest is the intramolecular SN2 reaction. In this process, the nitrogen atom acts as a nucleophile, attacking one of the bromoethyl groups and displacing a bromide ion to form a strained, three-membered aziridinium ring. Computational models can map out the potential energy surface for this cyclization, identifying the geometry and energy of the transition state. The formation of this aziridinium intermediate is crucial for the compound's ability to alkylate nucleophilic sites on biological molecules like DNA. Studies on similar reactions, such as the cyclization of 2-chloroethylamine (B1212225), show that this intramolecular conversion is often the rate-determining step. liverpool.ac.uk

The activation energy (Ea) or activation free energy barrier (ΔG‡) is the energy required to reach the transition state. Its magnitude determines the rate of a chemical reaction; a higher barrier corresponds to a slower reaction. libretexts.org Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate these barriers with high accuracy. acs.orgresearchgate.net

For nitrogen mustards, the rate of aziridinium ion formation is critical to their reactivity. Calculations on related molecules provide insight into the factors governing this process. For instance, a comparative study on the cyclization of 2-chloroethylamine and 2-bromoethylamine (B90993) showed that the latter cyclizes significantly faster (87 ± 3 times more slowly for the chloro-analogue). liverpool.ac.uk This is consistent with bromide being a better leaving group than chloride. The activation energy for the cyclization of a bis-urea intermediate derived from 2-bromoethylamine was experimentally estimated to be 76.5 ± 1.4 kJ mol⁻¹. liverpool.ac.uk

Ab initio calculations on a model system for cysteine alkylation by bromoethylamine showed that the activation barrier for intramolecular substitution by the amino group is significantly influenced by the environment. msu.edu In the gas phase, intermolecular attack by a thiol group is favored, but in the presence of water at neutral pH, the intramolecular cyclization becomes the preferred pathway. msu.eduresearchgate.net The presence of water was also found to lower the activation barrier for ether formation by more than 50 kJ/mol in a different system. acs.org

| Reaction / System | Computational Method | Calculated Activation Barrier (kJ mol⁻¹) | Key Finding | Reference |

| Intramolecular substitution of bromoethylamine (amino group attack) | Ab initio (MP2/6-311++G) | 105.0 (in water) | Intramolecular cyclization is favored over intermolecular attack in water at neutral pH. | msu.edu |

| Intermolecular substitution of bromoethylamine (thiol model attack) | Ab initio (MP2/6-311++G) | 128.4 (in water) | The activation barrier is higher for intermolecular attack by a thiol compared to intramolecular cyclization. | msu.edu |

| Aminolysis of diphenyl carbonate with methylamine (B109427) dimer | DFT (B3LYP/6-31++G(d,p)) | 147.1 | Amine assistance (using a dimer) lowers the activation barrier compared to a single amine molecule (174.0 kJ mol⁻¹). | researchgate.net |

| Cyclization of a bis-urea from 2-bromoethylamine | Experimental (Arrhenius plot) | 76.5 ± 1.4 | Provides an experimental benchmark for the activation energy of a related cyclization reaction. | liverpool.ac.uk |

While quantum mechanical calculations are excellent for describing the electronic changes in a reaction, Molecular Dynamics (MD) simulations are better suited for understanding the influence of the broader environment, such as solvent molecules and steric hindrance, over longer timescales. mdpi.com MD simulations treat molecules as classical particles moving according to Newton's laws, allowing for the modeling of complex systems containing a solute and thousands of solvent molecules. mdpi.comresearchgate.net

For this compound, MD simulations can provide critical insights into how the molecule behaves in a biological medium. Key applications include:

Solvation Effects: The orientation and interaction of water molecules around the bromoethyl and amine groups can significantly affect the rate of the intramolecular cyclization. researchgate.net MD simulations can characterize the specific solvent-solute interactions that stabilize or destabilize the reactant and transition states. researchgate.net

Steric Hindrance: When this compound approaches a large biological target like a protein or DNA, steric clashes can influence its ability to bind and react. MD simulations can model the approach of the molecule to its target, revealing preferred binding orientations and identifying potential steric hindrances that might prevent the alkylation reaction.

Conformational Dynamics: this compound is a flexible molecule. MD simulations can explore its conformational landscape, identifying the most populated shapes and the energy barriers between them. This is important because only certain conformations may be suitable for the cyclization reaction or for binding to a biological target.

Properties often analyzed in MD simulations include the root mean square deviation (RMSD), radius of gyration (RG), and radial distribution functions (RDF) to understand the stability and interactions of the system. mdpi.com

Activation Barrier Calculations

Computational Design and Prediction of Novel Derivatives

A primary goal of computational chemistry in medicinal research is the in silico design of new molecules with improved properties, such as enhanced target selectivity or reduced side effects. jrespharm.comresearchgate.net For a reactive compound like this compound, this often involves creating hybrid molecules or modifying the core structure to modulate its reactivity and distribution in the body.

Strategies for designing novel derivatives include:

Molecular Hybridization: This approach involves combining the structural features of two or more known active compounds to create a new hybrid molecule with potentially synergistic or enhanced effects. acs.orgnih.gov For nitrogen mustards, this has been explored by creating hybrids with natural products like evodiamine, steroids, or heterocyclic moieties like indole. jrespharm.comnih.gov The goal is often to use the second molecule to target the cytotoxic nitrogen mustard to specific cells, such as cancer cells, thereby increasing efficacy and reducing toxicity to normal cells. jrespharm.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By identifying key molecular descriptors (e.g., hydrophobicity, electronic properties, size) that influence activity, these models can predict the potency of new, unsynthesized derivatives. nih.govaaup.edu This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. aaup.edu

Molecular Docking: This technique predicts the preferred binding orientation of one molecule to another when they form a stable complex. jrespharm.comaaup.edu For this compound derivatives, docking could be used to screen virtual libraries of compounds against a specific protein target, identifying those that fit best into the binding site and are most likely to exert a biological effect. jrespharm.com

| Design Strategy | Principle | Application to this compound Derivatives | Desired Outcome | Reference |